Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate
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Overview
Description
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and three fluorine atoms attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate typically involves the esterification of 3-bromo-2,4,6-trifluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include alcohols and other reduced forms.
Scientific Research Applications
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in various coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-3-methylphenyl)acetate
- Methyl 2-(3-bromo-4-fluorophenyl)acetate
- Methyl 2-(3-bromo-2,6-difluorophenyl)acetate
Uniqueness
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate is unique due to the presence of three fluorine atoms, which can significantly influence its chemical and biological properties. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6BrF3O2 |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-7(14)2-4-5(11)3-6(12)8(10)9(4)13/h3H,2H2,1H3 |
InChI Key |
CAYIKUNBSLLUNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1F)F)Br)F |
Origin of Product |
United States |
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